Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)-
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[5-(nitrooxymethyl)-3-phenyl-4-isoxazolyl]benzenesulfonamide . This nomenclature reflects the compound’s core structure: a benzenesulfonamide group (a benzene ring bonded to a sulfonamide functional group, –SO₂NH₂) substituted at the para position (C-4) with an isoxazole heterocycle. The isoxazole ring itself is further functionalized at three positions:
- C-3 : A phenyl group (–C₆H₅).
- C-4 : Direct attachment to the benzene ring of the benzenesulfonamide moiety.
- C-5 : A nitrooxy-methyl group (–CH₂–O–NO₂), where a methylene bridge connects the isoxazole to a nitrate ester.
The structural hierarchy prioritizes the benzenesulfonamide parent structure, with the isoxazole substituent treated as a peripheral group. The nitrooxy-methyl group is named as a nitrooxy derivative of methyl, adhering to IUPAC’s additive nomenclature rules for esters.
A simplified structural representation is provided below:
| Structural Feature | Position | Substituent |
|---|---|---|
| Benzenesulfonamide core | C-4 | –SO₂NH₂ |
| Isoxazole ring | C-4 | Linked to benzenesulfonamide |
| Isoxazole substituents | C-3 | Phenyl group |
| C-5 | Nitrooxy-methyl group |
The isoxazole ring (C₃H₃NO) is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its numbering begins with the oxygen atom as position 1, followed by the adjacent nitrogen at position 2, ensuring the nitrooxy-methyl group occupies position 5.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number: 346683-70-3 . This identifier is critical for unambiguous referencing in chemical databases, regulatory documents, and scientific literature. Alternative designations include:
- 4-[5-(Nitrooxymethyl)-3-phenyl-4-isoxazolyl]benzenesulfonamide (IUPAC variant).
- Benzenesulfonamide, 4-[5-[(nitrooxy)methyl]-3-phenyl-4-isoxazolyl]- (simplified substitutive name).
While no widely recognized trivial names exist for this compound, its structural similarity to valdecoxib (a COX-2 inhibitor) suggests potential classification within the sulfonamide-derived nonsteroidal anti-inflammatory drug (NSAID) family. However, this compound lacks documented pharmacological activity in available sources.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₃N₃O₆S encapsulates the compound’s elemental composition:
- 16 carbon atoms : Derived from the benzene rings (6 + 6 carbons), isoxazole (3 carbons), and the nitrooxy-methyl group (1 carbon).
- 13 hydrogen atoms : Distributed across the aromatic rings and aliphatic methylene bridge.
- 3 nitrogen atoms : One in the isoxazole ring, one in the sulfonamide group, and one in the nitrooxy group.
- 6 oxygen atoms : Two in the sulfonamide, two in the nitrooxy group, one in the isoxazole ring, and one in the methylene–oxygen bond.
- 1 sulfur atom : Central to the sulfonamide functional group.
The molecular weight is 375.36 g/mol , calculated as follows:
| Element | Atomic Weight (g/mol) | Count | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 12.01 | 16 | 192.16 |
| Hydrogen | 1.008 | 13 | 13.10 |
| Nitrogen | 14.01 | 3 | 42.03 |
| Oxygen | 16.00 | 6 | 96.00 |
| Sulfur | 32.07 | 1 | 32.07 |
| Total | 375.36 |
This calculation aligns with the experimentally reported molecular weight of 375.35592 g/mol , confirming the formula’s accuracy. The compound’s moderate molecular weight and polar functional groups (sulfonamide, nitrooxy) suggest limited lipid solubility, which may influence its physicochemical behavior in synthetic or analytical contexts.
Properties
CAS No. |
346683-70-3 |
|---|---|
Molecular Formula |
C16H13N3O6S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[3-phenyl-4-(4-sulfamoylphenyl)-1,2-oxazol-5-yl]methyl nitrate |
InChI |
InChI=1S/C16H13N3O6S/c17-26(22,23)13-8-6-11(7-9-13)15-14(10-24-19(20)21)25-18-16(15)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,22,23) |
InChI Key |
OILIHSBVKGKIBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Nitrooxy Group: The nitrooxy group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitrooxy group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
The molecular formula for Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- is with a molecular weight of approximately 364.38 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly as an antibacterial agent.
Medicinal Chemistry
-
Antimicrobial Activity
- Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. The presence of the isoxazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds similar to Benzenesulfonamide can effectively target bacterial enzymes, leading to cell death.
-
Anticancer Research
- Recent research indicates that benzenesulfonamide derivatives may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, compounds containing the isoxazole ring have been shown to interfere with cancer cell proliferation in vitro.
-
Anti-inflammatory Effects
- Some studies suggest that benzenesulfonamide compounds can modulate inflammatory responses, making them potential candidates for developing anti-inflammatory drugs.
Environmental Science
-
Pollutant Degradation
- The nitrooxy group in Benzenesulfonamide may play a role in the degradation of environmental pollutants. Research has indicated that similar compounds can facilitate the breakdown of hazardous substances in contaminated environments.
-
Environmental Monitoring
- The compound's unique structure allows it to be used as a marker for monitoring specific environmental conditions or the presence of pollutants, aiding in ecological studies.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with nitrooxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
Case Study 2: Anticancer Activity
Research conducted at a prominent university investigated the effects of benzenesulfonamide derivatives on breast cancer cell lines. The study found that specific modifications to the isoxazole ring improved cytotoxicity against cancer cells, suggesting potential therapeutic applications.
Case Study 3: Environmental Impact
A collaborative study involving multiple institutions assessed the degradation pathways of benzenesulfonamide compounds in aquatic environments. Results indicated that these compounds could be effectively broken down by microbial communities, highlighting their potential use in bioremediation strategies.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the pH balance within the cells, leading to apoptosis or cell death. The compound may also interact with other molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Biological Activity
Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)-, is a complex organic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety combined with a nitrooxy substituent and an isoxazole ring. The structural representation is crucial for understanding its reactivity and biological interactions:
- Chemical Formula : C16H13N3O6S
- Molecular Weight : 373.35 g/mol
Biological Activity Overview
Benzenesulfonamide derivatives are recognized for their significant pharmacological properties, including:
- Antibacterial Activity : Many sulfonamides exhibit antibacterial effects by inhibiting bacterial folate synthesis.
- Anticancer Potential : Some derivatives have shown promise in cancer treatment through various mechanisms, including apoptosis induction and cell cycle arrest.
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in critical metabolic pathways in bacteria.
- Calcium Channel Modulation : Research indicates that certain sulfonamides may act as calcium channel inhibitors, affecting cardiovascular function and perfusion pressure .
Case Studies and Research Data
-
Perfusion Pressure Studies :
A study evaluated the effect of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The results indicated that specific derivatives could significantly decrease coronary resistance compared to controls.The study concluded that the presence of specific functional groups enhanced biological activity, particularly in cardiovascular applications .Group Compound Dose (nM) Observations I Control - Baseline measurements II Benzenesulfonamide 0.001 No significant change III Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide) 0.001 Moderate decrease in perfusion pressure IV Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) 0.001 Notable decrease in perfusion pressure V Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) 0.001 Significant decrease in perfusion pressure VI Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) 0.001 Minor effect -
Docking Studies :
Computational docking studies have been conducted to evaluate the interaction between benzenesulfonamide derivatives and calcium channels. For instance, 4-(2-aminoethyl)-benzenesulfonamide was shown to bind effectively to L-type calcium channels, suggesting a mechanism for its cardioprotective effects .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with benzenesulfonamide derivatives, each exhibiting unique biological profiles:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sulfanilamide | CHNOS | First sulfonamide antibiotic; effective against infections |
| Benzene Sulfonic Acid | CHOS | Used in dyes; lacks amine functionality |
| 4-Aminobenzenesulfonamide | CHNOS | Exhibits antibacterial properties; precursor for drugs |
The unique combination of functional groups in benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- enhances its pharmacological profile compared to other sulfonamides.
Q & A
Basic: What are the standard synthetic strategies for benzenesulfonamide derivatives containing isoxazole and nitrooxy functional groups?
Synthesis typically involves coupling benzenesulfonamide precursors with functionalized isoxazole intermediates. For example:
- Step 1 : React substituted phenylacetylenes with hydroxylamine derivatives to form the isoxazole core .
- Step 2 : Introduce the nitrooxy group via nitration or esterification of a hydroxymethyl intermediate using nitric acid/sulfuric acid mixtures .
- Step 3 : Couple the nitrooxy-isoxazole intermediate with benzenesulfonamide via nucleophilic substitution or amidation, often using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Characterization : Confirm purity via melting point analysis (e.g., 221–222°C for analogous compounds) and validate structures using H/C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and IR (sulfonamide S=O stretches at ~1350–1150 cm) .
Advanced: How can crystallographic tools like SHELXL resolve structural ambiguities in nitrooxy-isoxazole derivatives?
SHELXL is critical for refining crystal structures, especially when electron density maps are ambiguous due to flexible nitrooxy groups:
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve overlapping atoms .
- Refinement : Apply restraints to nitrooxy torsional angles to prevent overfitting. For example, the O–NO bond length can be constrained to 1.21 Å based on prior studies .
- Validation : Cross-check using ORTEP-3 to visualize thermal ellipsoids and ensure plausible displacement parameters for the nitrooxy group .
- Case Study : A related compound showed a 5° deviation in the nitrooxy dihedral angle after refinement, highlighting the need for iterative adjustment of geometric parameters .
Basic: What analytical techniques are essential for confirming the purity and identity of this compound?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 401.3 for a derivative with similar substituents) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers reconcile discrepancies in biological activity data across studies?
Contradictions in enzyme inhibition (e.g., acetylcholinesterase IC values) may arise from:
- Assay Conditions : Compare buffer pH (e.g., activity at pH 7.4 vs. 8.0) and incubation times .
- Structural Variants : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing binding affinity by 30%) .
- Statistical Analysis : Apply ANOVA to differentiate significant variations (p < 0.05) in replicate experiments .
Basic: What are the key safety considerations when handling nitrooxy-containing compounds?
- Thermal Stability : Avoid temperatures >100°C due to risk of exothermic decomposition .
- Toxicity : Use fume hoods to prevent inhalation; LD values for analogous sulfonamides range from 200–500 mg/kg in rodents .
Advanced: How can computational modeling predict the compound’s reactivity in biological systems?
- Docking Studies : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB: 4EY7). Key interactions include hydrogen bonds between the sulfonamide group and Arg296 .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nitrooxy group reactivity (e.g., bond dissociation energy of ~50 kcal/mol for O–NO) .
Basic: How is the nitrooxy group’s stability assessed under physiological conditions?
- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Monitor nitrooxy degradation via LC-MS; <10% decomposition indicates suitability for in vitro assays .
Advanced: What strategies optimize crystallinity for XRD analysis of hygroscopic derivatives?
- Crystallization Solvent : Use mixed solvents (e.g., CHCl:MeOH 3:1) to improve crystal lattice packing .
- Anti-Solvent Diffusion : Add hexane to saturated solutions to induce slow nucleation .
- Data Correction : Apply multi-scan absorption corrections in programs like SADABS to mitigate hygroscopicity-induced errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
